molecular formula C15H32N2O2 B6340281 tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate CAS No. 1221342-47-7

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate

Cat. No.: B6340281
CAS No.: 1221342-47-7
M. Wt: 272.43 g/mol
InChI Key: UMTOVYSHWDTEIK-UHFFFAOYSA-N
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Description

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is a tertiary amine-containing compound characterized by a tert-butyl ester group, a methyl-substituted propanoate backbone, and a diethylaminopropylamino side chain. This structure confers both steric bulk and basicity, making it a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and bioactive molecules . It is commercially available in varying quantities (e.g., 2g, 10g) through suppliers like CymitQuimica, reflecting its utility in research and development .

Properties

IUPAC Name

tert-butyl 3-[3-(diethylamino)propylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32N2O2/c1-7-17(8-2)11-9-10-16-12-13(3)14(18)19-15(4,5)6/h13,16H,7-12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMTOVYSHWDTEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Amine Precursors

An alternative route involves alkylating 3-(diethylamino)propylamine with a tert-butyl 2-methylpropanoate derivative bearing a leaving group (e.g., bromide or mesylate). This method is less common due to challenges in controlling regioselectivity but offers scalability for industrial applications.

Example Protocol :

  • Substrate Preparation : tert-Butyl 3-bromo-2-methylpropanoate is synthesized via bromination of the corresponding alcohol using PBr₃.

  • Alkylation : The bromide (1.0 equiv) is reacted with 3-(diethylamino)propylamine (1.5 equiv) in dimethylformamide (DMF) at 60°C for 24 hours.

  • Isolation : The product is extracted with dichloromethane, washed with brine, and purified via vacuum distillation.

Performance Metrics :

ParameterValue
Yield55–65%
Purity85–90%
Byproducts<5% dialkylated derivatives

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal solvent systems polar aprotic solvents (e.g., THF, DMF) enhance the solubility of intermediates and stabilize transition states. Lower temperatures (0–25°C) favor amidation by reducing side reactions such as ester hydrolysis.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP, 0.1 equiv) accelerates coupling reactions by stabilizing the activated intermediate. This modification improves yields by 10–15% in T3P-mediated syntheses.

Scalability and Industrial Adaptations

For multi-kilogram production, continuous flow systems are employed to maintain precise temperature control and reduce reaction times. A patented protocol reports a 92% yield at 50 kg scale using T3P in a plug-flow reactor.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.44 (s, 9H, tert-butyl), 2.51 (q, 4H, N(CH₂CH₃)₂), 2.68 (t, 2H, CH₂NH), 3.22 (m, 2H, NHCH₂), 3.85 (s, 1H, CH(CH₃)).

  • MS (ESI+) : m/z 273.2 [M+H]⁺, consistent with the molecular formula C₁₅H₃₂N₂O₂.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms >95% purity using a C18 column and acetonitrile/water mobile phase .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the diethylamino group or the ester moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted esters, amides.

Scientific Research Applications

Pharmaceutical Research

tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate is being investigated for its potential use in drug development, particularly as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity or target specificity in drug formulations.

Chemical Synthesis

This compound serves as a building block in organic synthesis. Its functional groups can be utilized to create more complex molecules through various reactions, including:

  • Amidation Reactions : The amino group can react with carboxylic acids to form amides, which are crucial in drug design.
  • Alkylation Reactions : The tert-butyl group can be used to introduce steric hindrance in synthesized compounds, affecting their reactivity and stability.

Biological Studies

Research has indicated that compounds similar to this compound exhibit biological activity, including:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Potential applications in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier.

Material Science

The compound's properties make it suitable for use in developing advanced materials, including polymers and coatings that require specific chemical resistance or enhanced mechanical properties.

Case Study 1: Drug Development

A study focused on synthesizing derivatives of this compound to evaluate their efficacy against specific cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity, suggesting a pathway for developing new anticancer agents.

Case Study 2: Organic Synthesis

In another research project, researchers utilized this compound as a precursor for synthesizing novel amide compounds. The study demonstrated efficient reaction conditions and high yields, highlighting the utility of this compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions with active sites of enzymes, modulating their activity. The ester moiety can undergo hydrolysis, releasing the active carboxylic acid or alcohol, which can further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared with analogues based on backbone modifications, substituent groups, and functional roles:

Compound Name Structural Difference Key Properties/Applications Reference
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate Diethylaminopropylamino, 2-methylpropanoate Pharmaceutical intermediate; tertiary amine enhances solubility and reactivity . [2, 3]
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate (Ref: 10-F522741) Lacks methyl group at propanoate position Reduced steric hindrance may increase reactivity in coupling reactions . [4]
Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate (CAS: 182486-16-4) Methyl ester replaces tert-butyl; Boc-protected amino group Used in peptide synthesis; Boc group facilitates amine protection . [5]
tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate Ethoxypropylamino replaces diethylaminopropylamino Boiling point: 309.3±27.0 °C; pKa: 9.11; lower basicity due to ethoxy group . [6]

Physicochemical Properties

  • Basicity: The diethylamino group in the target compound contributes to higher basicity compared to the ethoxypropylamino variant (pKa ~9.11 in the latter) .
  • Solubility: Tertiary amines like the target compound exhibit improved solubility in organic solvents, whereas Boc-protected analogues (e.g., Methyl 3-((Boc-amino)-2-methylpropanoate) are more suited for aqueous-phase reactions .

Commercial Availability and Handling

  • The target compound and its propanoate analogue (without methyl) are available in gram-scale quantities, with pricing on inquiry .
  • Safety data for similar compounds (e.g., Ethyl 3-((Boc-amino)propanoate) suggest HazMat compliance requirements, likely applicable to the target compound due to shared tertiary amine functionality .

Research Findings and Trends

  • Kinase Inhibitor Development: Structural analogues with tert-butyl esters and amino side chains are frequently employed in kinase inhibitor synthesis, as demonstrated in , where a related compound was used in a trifluoroacetic acid-mediated coupling reaction .
  • Reactivity Trends: Ethoxypropylamino variants (e.g., ) exhibit lower boiling points and altered pKa values, highlighting the role of substituent electronegativity in modulating physical properties .

Biological Activity

Chemical Identity

  • Name : tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate
  • CAS Number : 1221342-47-7
  • Molecular Formula : C15H32N2O2
  • Molecular Weight : 272.43 g/mol

This compound is a tertiary butyl ester, which has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is largely attributed to its interaction with various biochemical pathways. Its structure suggests potential interactions with neurotransmitter systems, particularly those involving amine receptors due to the presence of the diethylamino group.

Targeted Biological Pathways

  • Neurotransmitter Modulation : The compound may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Research Findings

Recent studies have begun to explore the pharmacological implications of this compound:

  • Neuroprotective Effects : Research indicates that related compounds exhibit neuroprotective properties against amyloid-beta toxicity, which is relevant for Alzheimer's disease models. This suggests that this compound may have similar protective effects, potentially reducing oxidative stress and inflammation in neuronal cells .
  • Cytotoxicity Studies : Investigations into its cytotoxic effects revealed that at certain concentrations, the compound does not significantly induce cell death in cultured neuronal cells, indicating a favorable safety profile for potential therapeutic applications .

Case Study 1: Neuroprotective Activity

A study aimed at evaluating the neuroprotective effects of compounds similar to this compound found that they significantly reduced levels of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta peptides. This suggests a mechanism through which these compounds may protect against neurodegeneration by modulating inflammatory responses .

Data Table

Property Value
Molecular FormulaC15H32N2O2
Molecular Weight272.43 g/mol
CAS Number1221342-47-7
Potential ApplicationsNeuroprotection, enzyme inhibition
Safety ProfileLow cytotoxicity observed

Q & A

Q. How can the compound’s stability under varying storage conditions be systematically evaluated?

  • Methodology : Accelerated stability studies (40°C/75% relative humidity) over 4–12 weeks, with periodic HPLC analysis, assess degradation. Tert-butyl esters are prone to hydrolysis in acidic conditions; thus, lyophilization and storage under argon at −20°C are recommended. Differential scanning calorimetry (DSC) detects polymorphic changes affecting solubility .

Notes

  • Data Contradictions : and highlight divergent synthetic yields for similar Boc-protected compounds, emphasizing the need for condition-specific optimization.
  • Methodological Gaps : Limited data on chiral resolution (if applicable) require circular dichroism (CD) or chiral HPLC for enantiomeric excess validation .
  • Safety : Although not a pharmaceutical, adhere to OSHA guidelines for handling amines and chlorinated solvents during synthesis .

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